N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide
Description
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group attached to a pyrrolidinone ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it an interesting subject for synthetic chemistry and biological studies.
Properties
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c22-21(28)24-11-15-6-8-18(9-7-15)20(27)23-12-17-10-19(26)25(14-17)13-16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H,23,27)(H3,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLMXZBEKZWHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)CNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidinone ring, followed by the introduction of the benzyl group and the benzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide include other benzyl-substituted pyrrolidinones and benzamides. Examples include:
- N-benzyl-4-aminobenzamide
- N-(1-benzyl-3-pyrrolidinyl)-4-aminobenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for exploring new synthetic pathways and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
